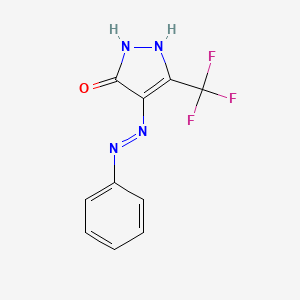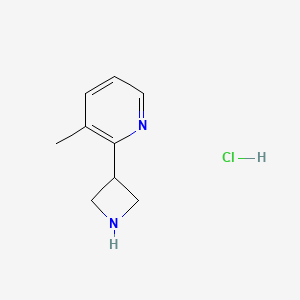
2-Cyclopropyl-4-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-4-methylbenzonitrile is an organic compound that features a cyclopropyl group and a methyl group attached to a benzonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-methylbenzonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another method involves the cyanation of benzene derivatives, which can be catalyzed by various metal catalysts .
Industrial Production Methods
Industrial production of this compound often involves the use of green chemistry principles to minimize environmental impact. For example, the use of ionic liquids as solvents and catalysts can enhance the efficiency of the reaction and reduce waste . Additionally, continuous flow reactors can be employed to scale up the production while maintaining high yields and purity.
化学反应分析
Types of Reactions
2-Cyclopropyl-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
2-Cyclopropyl-4-methylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-Cyclopropyl-4-methylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropyl and methyl groups can affect the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: This compound shares the cyclopropyl group and has applications in pharmaceutical synthesis.
Benzonitrile: A simpler aromatic nitrile that serves as a precursor to various chemicals.
Uniqueness
2-Cyclopropyl-4-methylbenzonitrile is unique due to its combination of a cyclopropyl group and a methyl group on the benzonitrile core. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .
属性
分子式 |
C11H11N |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
2-cyclopropyl-4-methylbenzonitrile |
InChI |
InChI=1S/C11H11N/c1-8-2-3-10(7-12)11(6-8)9-4-5-9/h2-3,6,9H,4-5H2,1H3 |
InChI 键 |
QPLNAKWNBRVQES-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C#N)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




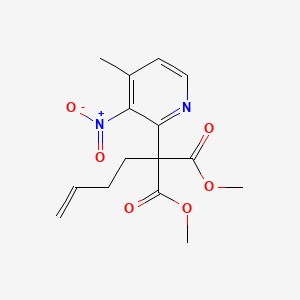
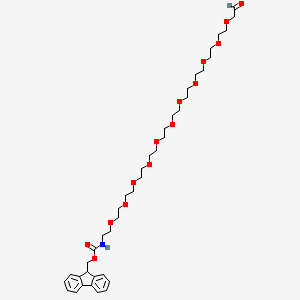
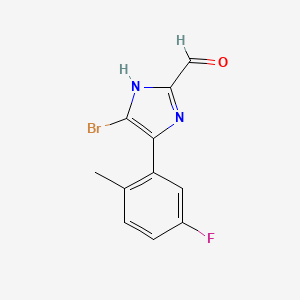
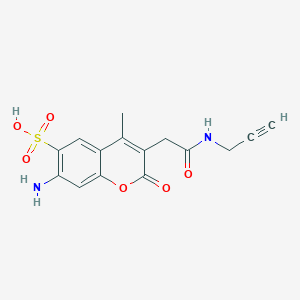
![2-[(2R,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13713936.png)
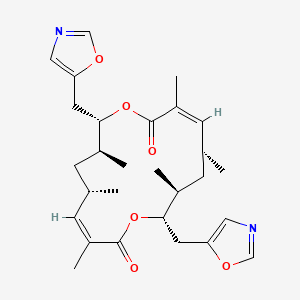
![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13713955.png)
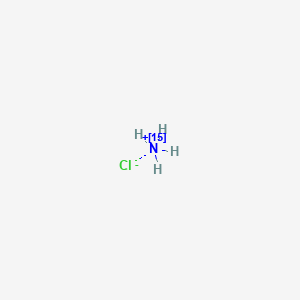
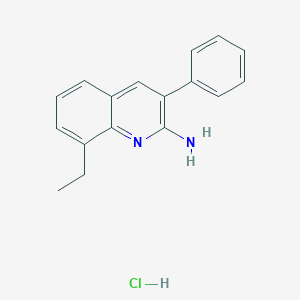
![4'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713984.png)
